4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Description
Properties
Molecular Formula |
C33H44O16 |
|---|---|
Molecular Weight |
696.7 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C33H44O16/c1-42-19-6-4-15(10-21(19)43-2)8-17-13-45-31(41)18(17)9-16-5-7-20(22(11-16)44-3)47-33-30(40)28(38)26(36)24(49-33)14-46-32-29(39)27(37)25(35)23(12-34)48-32/h4-7,10-11,17-18,23-30,32-40H,8-9,12-14H2,1-3H3 |
InChI Key |
FEQSYBHDHIPRKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 822.37 g/mol. The intricate structure includes multiple methoxy and hydroxy groups, which are often associated with enhanced biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in the compound's structure may contribute to its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that such compounds can inhibit lipid peroxidation and enhance cellular antioxidant defenses .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition is crucial in managing conditions characterized by chronic inflammation .
Antimicrobial Activity
Preliminary investigations have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness appears to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anticancer Potential
Several studies have explored the anticancer effects of compounds structurally related to this molecule. The findings suggest that these compounds can induce apoptosis in cancer cells while sparing normal cells. Mechanistically, they may activate intrinsic apoptotic pathways and inhibit cell proliferation .
Case Study 1: Inhibition of COX and LOX
In a controlled laboratory setting, a derivative of this compound was tested for its inhibitory effects on COX and LOX enzymes. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential use in treating inflammatory diseases .
Case Study 2: Antioxidant Efficacy in Cellular Models
A study involving human cell lines demonstrated that treatment with the compound led to increased levels of intracellular antioxidants such as glutathione. This effect was attributed to the compound's ability to enhance the expression of antioxidant genes .
Research Findings Summary Table
Scientific Research Applications
The compound 4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of phenolic compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may also share these properties due to its structural similarity to known anticancer agents .
Antioxidant Properties
The antioxidant capacity of polyphenolic compounds is well documented. The presence of multiple hydroxyl groups in the structure may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases . This property could be particularly beneficial in formulations aimed at preventing age-related disorders.
Neuroprotective Effects
Some studies have suggested that compounds similar to the one described may possess neuroprotective effects, potentially through modulation of neurotransmitter systems or by reducing neuroinflammation. This could make it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Venoactive Properties
The compound's structural features suggest potential applications in treating venous diseases. Similar compounds have been studied for their ability to improve venous tone and reduce symptoms associated with chronic venous insufficiency .
Comparison of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits proliferation | |
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Modulates neurotransmitter systems | |
| Venoactive | Improves venous tone |
Case Study 1: Anticancer Efficacy
A study published in PLOS One investigated the effects of structurally related phenolic compounds on B16F10 melanoma cells. The results indicated significant inhibition of cell growth and induction of apoptosis, suggesting potential therapeutic applications for similar compounds in melanoma treatment .
Case Study 2: Antioxidant Activity
Research highlighted in The Journal of Medicinal Chemistry examined various polyphenolic compounds' ability to reduce oxidative stress markers in vitro. The findings suggested that the antioxidant activity was correlated with the number and position of hydroxyl groups on the aromatic rings .
Case Study 3: Venoactive Effects
A clinical trial explored the effects of flavonoid-rich extracts on patients with chronic venous insufficiency. Results indicated improved symptoms and reduced swelling, supporting further investigation into similar compounds for therapeutic use .
Q & A
Basic: What are the recommended synthetic routes for this compound, and what methodological challenges arise during its preparation?
Answer:
The compound’s synthesis involves multi-step glycosylation and cyclization. A key intermediate is the formation of the oxolane (tetrahydrofuran) ring via acidic cyclization, as seen in analogous compounds using boron trifluoride diethyl etherate (BF₃·Et₂O) under anhydrous conditions . Challenges include:
- Regioselectivity : Methoxy and hydroxyl groups on phenyl rings require protection/deprotection strategies to avoid unwanted side reactions.
- Glycosidic bond formation : The trihydroxy oxane (glucose-like) moiety must be introduced via Koenigs-Knorr or trichloroacetimidate methods, with careful control of stereochemistry .
- Purification : Due to polar functional groups, reverse-phase HPLC or size-exclusion chromatography is recommended for isolating intermediates .
Basic: How can the compound’s structural integrity and purity be validated in academic settings?
Answer:
- NMR spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.7–3.9 ppm) and glycosidic linkages (anomeric protons at δ 4.5–5.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., [M+Na]⁺ peaks) and detect hydrolysis byproducts .
- X-ray crystallography : For unambiguous stereochemical assignment, though crystallization may require co-crystallization agents due to the compound’s hydrophilicity .
Advanced: How do conflicting data on stereochemical outcomes in glycosylation steps inform experimental redesign?
Answer:
Contradictions in stereochemistry (e.g., α vs. β anomers) often stem from:
- Catalyst choice : BF₃·Et₂O promotes β-selectivity in oxolane formation, while other Lewis acids (e.g., TMSOTf) may favor α-anomers .
- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states differently than non-polar solvents.
Resolution :
Perform small-scale reactions with varying catalysts/solvents and analyze via -NMR coupling constants (e.g., > 8 Hz for β-linkages) .
Use computational modeling (DFT) to predict steric and electronic influences on transition states .
Advanced: What strategies mitigate oxidative degradation during storage, given the compound’s polyphenolic structure?
Answer:
- Storage conditions : Lyophilize and store at -80°C under argon to prevent autoxidation of catechol moieties .
- Stabilizers : Add antioxidants (e.g., ascorbic acid at 0.1% w/v) to aqueous solutions.
- Monitoring : Use LC-MS to track degradation products (e.g., quinones at m/z +16 Da) over time .
Basic: What analytical techniques are critical for assessing bioactivity in cell-based assays?
Answer:
- Dose-response profiling : Use a logarithmic concentration range (1 nM–100 μM) to determine IC₅₀ values in enzyme inhibition assays.
- Confocal microscopy : Fluorescent tagging (e.g., BODIPY derivatives) can localize the compound in cellular compartments .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound loss via LC-MS/MS to predict in vivo half-life .
Advanced: How can discrepancies in reported biological activity be resolved through structural analog studies?
Answer:
- SAR analysis : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy groups) and compare bioactivity .
- Molecular docking : Use crystal structures of target proteins (e.g., kinases) to identify critical hydrogen bonds or steric clashes .
- Data normalization : Account for batch-to-batch variability by including internal controls (e.g., reference inhibitors) in each assay .
Basic: What safety protocols are essential when handling this compound in vitro?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for powder handling .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Advanced: How can computational tools predict interactions between this compound and membrane transporters?
Answer:
- Machine learning models : Train on datasets like ChEMBL to predict P-glycoprotein (P-gp) substrate likelihood .
- MD simulations : Simulate lipid bilayer permeation to assess passive diffusion rates .
- QSAR : Correlate logP values (experimental: ~4.5) with transporter affinity to optimize bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
